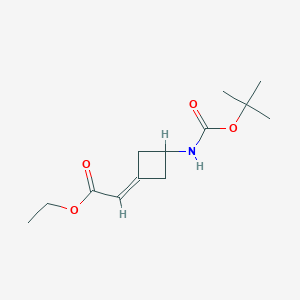
2-(3-(叔丁氧羰基氨基)环丁亚甲基)乙酸乙酯
描述
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
2-(3-(叔丁氧羰基氨基)环丁亚甲基)乙酸乙酯已用于各种化学合成中。一项研究重点关注特定乙酸酯与氰基乙酸乙酯的再环化,该过程产生了诸如 2-氨基-1-芳基-5-(3,3-二甲基-2-氧代丁亚甲基)-4-氧代-1H-4,5-二氢吡咯-3-羧酸乙酯之类的化合物 (N. Igidov、A. V. Zakhmatov 和 A. Rubtsov,2016).
环境应用
在环境科学中,乙酸乙酯已被探索作为一种潜在溶剂,用于测定受污染土壤、沉积物和污水污泥中的可萃取有机卤素 (EOX),显示出比己烷更高的效率 (T. Reemtsma 和 M. Jekel,1996).
药物合成
该化合物已在药物合成中找到应用。一项研究描述了 3-烯丙基-2-苯基-2,3-二氢-1H-吲哚-3-羧酸叔丁酯的合成,这是通过叔丁基 [2-(苄叉亚氨基)苯基]乙酸酯的碱促进环化实现的 (J. C. Hodges、Wen Wang 和 F. Riley,2004).
有机化学研究
在有机化学中,乙酸乙酯 O-叔丁基二甲基甲硅烷基肟用于生成 C-乙氧羰基 N-硼烷硝酮中间体,该中间体发生环加成反应形成异恶唑烷 (O. Tamura、N. Morita 等人,2007).
生物化学和海洋生物学
该化合物的衍生物已在海洋生物学研究中得到鉴定。例如,一项研究从海洋真菌青霉菌属中分离出新的化合物,包括丁基 2-(4-氧代-5,6-二氢-2H-吡喃-3-基) 乙酸酯 (洪华武、L. 田等人,2010).
催化和化学反应
在催化和化学反应中,2-(叔丁氧羰基氧亚氨基)-2-氰基乙酸乙酯 (Boc-Oxyma) 已被用作无外消旋酯化、硫酯化、酰胺化和肽合成的偶联剂 (Kishore Thalluri、Krishna Chaitanya Nadimpally 等人,2013).
生化分析
Biochemical Properties
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical transformations. For instance, it can act as a substrate for enzymes involved in amide bond formation, such as peptidyl transferases. The tert-butoxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis .
Cellular Effects
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. Studies have indicated that it can alter the expression of genes related to cell growth and differentiation, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it may inhibit proteases by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .
Metabolic Pathways
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux and alter the levels of specific metabolites within cells. For example, it may be metabolized by esterases and amidases, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, the compound may be transported to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it participates in metabolic processes .
属性
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRFCRJJRNGRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463522-73-7 | |
| Record name | ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
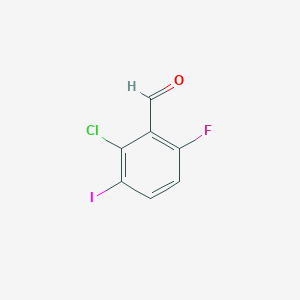
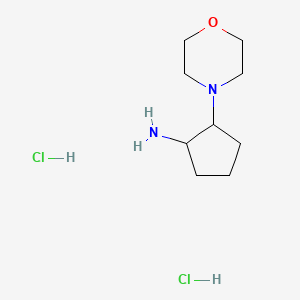
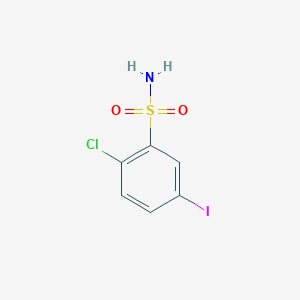


![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

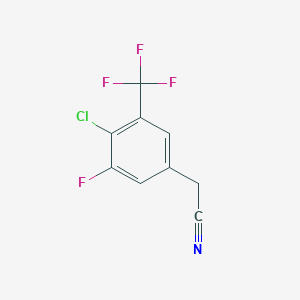
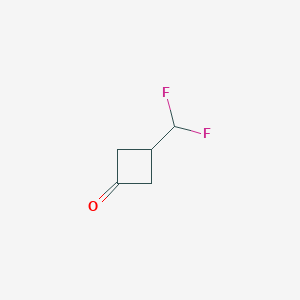
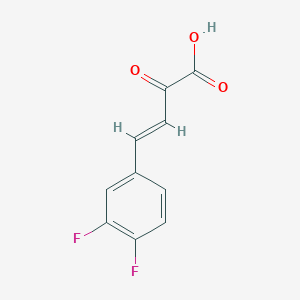
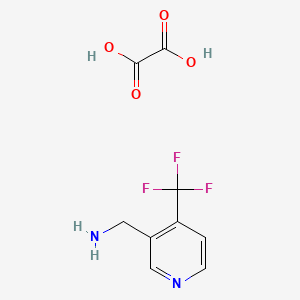
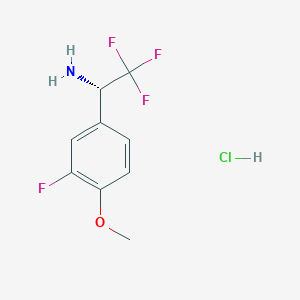
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)
